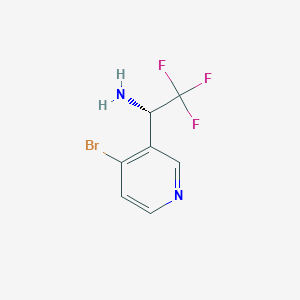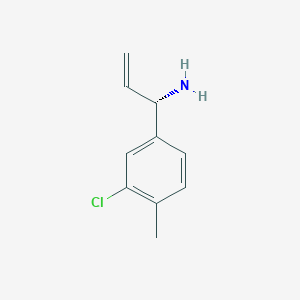![molecular formula C11H8N3O2S- B13055551 (E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055551.png)
(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate is an organic compound that features a pyrazine ring, an ethylidene group, an amino group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate typically involves the condensation of pyrazine-2-carbaldehyde with thiophene-2-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability. The use of automated systems and reactors can further optimize the production process, ensuring consistent quality and high throughput.
化学反応の分析
Types of Reactions
(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It has potential applications in the development of bioactive molecules and pharmaceuticals. Its structural features make it a candidate for studying interactions with biological targets.
Medicine: The compound may be investigated for its therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its electronic properties.
作用機序
The mechanism of action of (E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(E)-[1-(pyridin-2-yl)ethylidene]aminothiophene-2-carboxylate: Similar structure with a pyridine ring instead of a pyrazine ring.
(E)-[1-(quinolin-2-yl)ethylidene]aminothiophene-2-carboxylate: Contains a quinoline ring, offering different electronic properties.
(E)-[1-(benzothiazol-2-yl)ethylidene]aminothiophene-2-carboxylate: Features a benzothiazole ring, which may influence its reactivity and applications.
Uniqueness
(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate is unique due to its combination of a pyrazine ring and a thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of novel materials or bioactive compounds.
特性
分子式 |
C11H8N3O2S- |
|---|---|
分子量 |
246.27 g/mol |
IUPAC名 |
3-(1-pyrazin-2-ylethylideneamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2S/c1-7(9-6-12-3-4-13-9)14-8-2-5-17-10(8)11(15)16/h2-6H,1H3,(H,15,16)/p-1 |
InChIキー |
LDMLRYJNEWNFKO-UHFFFAOYSA-M |
正規SMILES |
CC(=NC1=C(SC=C1)C(=O)[O-])C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13055468.png)

![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)

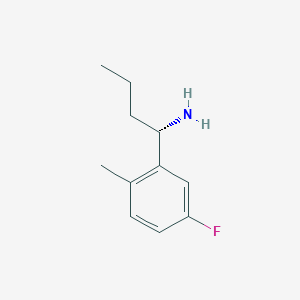
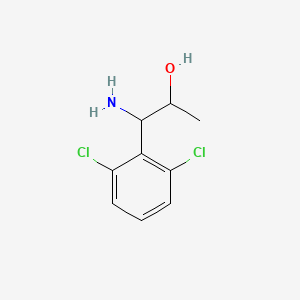
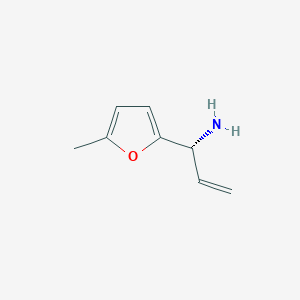
![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)
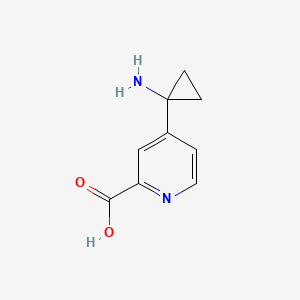
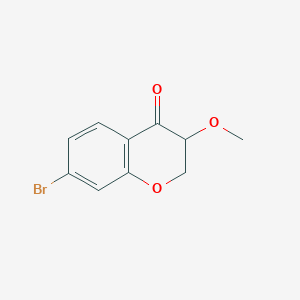
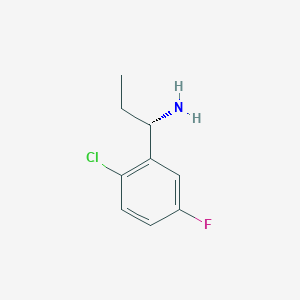
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate](/img/structure/B13055539.png)
